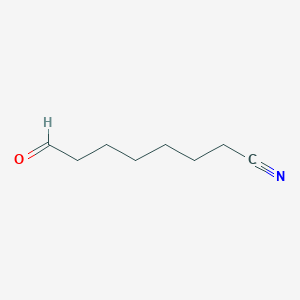
7-Cyanoheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyanoheptanal is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
7-Cyanoheptanal serves as a key intermediate in the synthesis of complex organic molecules. Its dual functionality enables:
- Nucleophilic Addition Reactions : The aldehyde group can react with nucleophiles, facilitating the formation of various derivatives.
- Cycloaddition Reactions : It can participate in cycloaddition reactions to produce cyclic compounds, which are valuable in drug design and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : Compounds derived from this compound have shown promise as precursors for pharmaceuticals targeting various diseases. For instance, its derivatives may exhibit antimicrobial or anticancer properties.
- Biological Activity Studies : Research has indicated that cyano-containing compounds can interact with biological systems, providing insights into their mechanisms of action and potential therapeutic benefits.
Material Science
The unique properties of this compound also extend to material science:
- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties for applications in coatings and adhesives.
- Organic Light-Emitting Diodes (OLEDs) : Research has indicated that derivatives of cyano compounds can be used in OLED technology due to their emissive properties when incorporated into polymer matrices.
Case Studies and Research Findings
Several studies highlight the applications of this compound and its derivatives:
- A study published in MDPI demonstrated the effectiveness of cyano compounds in cycloaddition reactions, leading to the development of new classes of biologically active molecules .
- Research on natural products as drug candidates has shown that compounds containing cyano groups can enhance biological activity, making them suitable for further investigation in drug discovery programs .
- In material science, derivatives of this compound have been evaluated for their performance in OLEDs, showing significant promise due to their stability and emissive characteristics .
Propiedades
Número CAS |
13050-09-4 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
8-oxooctanenitrile |
InChI |
InChI=1S/C8H13NO/c9-7-5-3-1-2-4-6-8-10/h8H,1-6H2 |
Clave InChI |
GPIYCUTWSGJWLF-UHFFFAOYSA-N |
SMILES |
C(CCCC#N)CCC=O |
SMILES canónico |
C(CCCC#N)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















